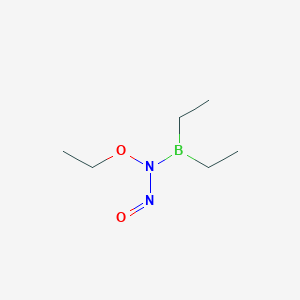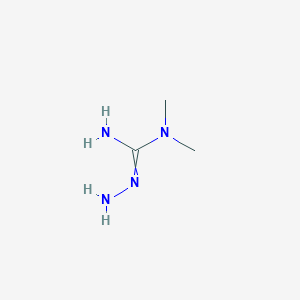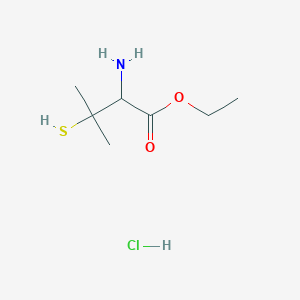
4-Piperidinol, 4-(p-chlorophenyl)-1-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 4-(p-chlorophenyl)-1-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-, hydrochloride is a synthetic organic compound. It is characterized by the presence of a piperidinol core, a chlorophenyl group, and a benzodioxolyl ethyl side chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 4-(p-chlorophenyl)-1-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperidinol core, followed by the introduction of the chlorophenyl group and the benzodioxolyl ethyl side chain. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts. The reaction conditions often require controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinol, 4-(p-chlorophenyl)-1-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features may enable it to bind to specific targets, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, 4-Piperidinol, 4-(p-chlorophenyl)-1-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-, hydrochloride may be investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 4-(p-chlorophenyl)-1-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular mechanisms depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Piperidinol, 4-(p-chlorophenyl)-1-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-, hydrochloride include other piperidinol derivatives, chlorophenyl compounds, and benzodioxolyl ethyl derivatives. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidinol core, chlorophenyl group, and benzodioxolyl ethyl side chain creates a distinct molecular profile that can be exploited for various applications.
Propriétés
Numéro CAS |
52502-60-0 |
|---|---|
Formule moléculaire |
C21H25Cl2NO3 |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C21H24ClNO3.ClH/c1-20(25-18-4-2-3-5-19(18)26-20)10-13-23-14-11-21(24,12-15-23)16-6-8-17(22)9-7-16;/h2-9,24H,10-15H2,1H3;1H |
Clé InChI |
VOUSTVWCTGNPPU-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=CC=CC=C2O1)CCN3CCC(CC3)(C4=CC=C(C=C4)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)



![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)


![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)

![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)




